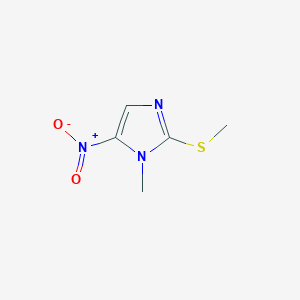

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-2-methylsulfanyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLIPHIEXOWXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878796 | |

| Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-41-4 | |

| Record name | Sulfuridazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Section 1: Introduction and Strategic Significance

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a derivative of the 5-nitroimidazole scaffold, a chemical class of profound importance in medicinal chemistry. Since the discovery of azomycin (2-nitroimidazole) in the 1950s, nitroimidazoles have become a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] The 5-nitroimidazole moiety, in particular, is a well-established pharmacophore found in essential medicines like metronidazole and tinidazole, which are widely used to treat a variety of infections.[1][2]

The biological activity of these compounds is intrinsically linked to the reductive metabolism of the nitro group under anaerobic conditions, which generates reactive nitroso and hydroxylamine intermediates that induce cytotoxic effects, such as DNA damage, in the target pathogens.[2] The substitution pattern on the imidazole ring at the N-1 and C-2 positions is critical, as it modulates the compound's physicochemical properties, including lipophilicity, metabolic stability, and ultimately, its therapeutic index.

This technical guide provides a comprehensive analysis of the chemical properties of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's synthesis, structure, reactivity, and spectral characteristics. The insights provided herein are crucial for its potential application as a research tool, a building block for more complex molecules, or a candidate for biological evaluation.

Section 2: Compound Identification and Core Attributes

A clear identification of the molecule is fundamental for any scientific investigation. The core attributes of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole | N/A |

| CAS Number | 1615-41-4 | [3][4] |

| Molecular Formula | C₅H₇N₃O₂S | [3][4] |

| Molecular Weight | 173.193 g/mol | [3] |

| Chemical Structure | N/A |

Section 3: Synthesis and Mechanistic Rationale

The synthesis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can be logically approached via a two-step process starting from a suitable precursor. This pathway leverages established reactivity patterns of nitroimidazoles and thiols, providing a reliable and reproducible route to the target compound. The strategic choice of reagents and conditions is paramount to ensure high yield and purity, avoiding side reactions involving the sensitive nitro group.

Caption: Proposed synthetic workflow for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole.

Experimental Protocol: A Self-Validating System

This protocol describes a plausible synthetic route. The causality behind each step is explained to ensure the methodology is robust and understandable.

Part A: Synthesis of 2-Mercapto-1-methyl-5-nitroimidazole (Intermediate)

The synthesis of the mercapto intermediate is the critical first step. While various methods exist for introducing a thiol group to an imidazole ring, a common approach involves the reaction of a precursor like 1-methyl-2-methylsulfonyl-5-nitro-imidazole with a thiolating agent. An analogous reaction has been demonstrated for similar structures.[5]

Part B: S-Methylation to Yield 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

This step involves the nucleophilic attack of the thiolate anion on a methylating agent. The choice of a mild base is crucial to deprotonate the thiol selectively without promoting unwanted side reactions.

Step-by-Step Methodology:

-

Deprotonation of the Thiol:

-

To a stirred solution of 2-Mercapto-1-methyl-5-nitroimidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., Dimethylformamide, DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.2 eq) at room temperature.

-

Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the acidic thiol (pKa ~7-8) to form the thiolate anion, which is a potent nucleophile. A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the Sₙ2 reaction.

-

-

Methylation:

-

To the resulting suspension, add methyl iodide (CH₃I, 1.1 eq) dropwise while maintaining the temperature at or below room temperature.

-

Rationale: Methyl iodide is an excellent electrophile for the S-methylation reaction. The reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the methyl group, displacing the iodide leaving group.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Rationale: Quenching with water precipitates the organic product, which has lower solubility in aqueous media, and dissolves the inorganic salts.

-

-

Purification and Validation:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole.

-

Confirm the identity and purity of the final product using HPLC, ¹H NMR, Mass Spectrometry, and IR spectroscopy. A purity of ≥98% is typically targeted.[3]

-

Section 4: Physicochemical and Structural Properties

The physical state and structural arrangement of a molecule dictate its behavior in both chemical and biological systems.

| Property | Value/Description | Source |

| Appearance | Likely a yellow to orange crystalline solid, characteristic of many nitroaromatic compounds. | |

| Purity | ≥ 98% (as specified by commercial suppliers) | [3] |

| Moisture | ≤ 0.5% (as specified by commercial suppliers) | [3] |

| Solubility | Expected to be soluble in polar organic solvents like acetone, DMF, and DMSO. Limited solubility in water. |

Structural Insights

Based on crystallographic data of the related compound 1-Methyl-5-nitro-1H-imidazole, several key structural features can be inferred[6][7]:

-

Imidazole Ring: The core imidazole ring is aromatic and largely planar.

-

Nitro Group Orientation: The nitro group is likely twisted slightly out of the plane of the imidazole ring due to steric interactions with the adjacent methyl group at the N-1 position. For 1-Methyl-5-nitro-1H-imidazole, this dihedral angle is reported to be 5.60(2)°.[6][7] This orientation can influence the molecule's electronic properties and its ability to interact with biological targets.

-

Conformation: The C-S-C bond of the methylthio group allows for rotational freedom, which may result in multiple low-energy conformations in solution.

Section 5: Spectral Analysis

Spectroscopic analysis is essential for the unambiguous confirmation of the compound's structure. The expected spectral data are predicted based on the known functional groups and published data for similar nitroimidazole derivatives.[8]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Imidazole Proton (C4-H): A singlet expected around δ 8.0 ppm.[8]- N-Methyl Protons (N-CH₃): A singlet expected around δ 3.7-4.0 ppm.- S-Methyl Protons (S-CH₃): A singlet expected around δ 2.5-2.8 ppm. |

| ¹³C NMR | - Imidazole Carbons: Resonances expected in the aromatic region (δ 120-155 ppm).- N-Methyl Carbon: A signal expected around δ 30-35 ppm.- S-Methyl Carbon: A signal expected around δ 15-20 ppm. |

| IR (KBr) | - N=O Asymmetric Stretch: Strong band around 1520-1560 cm⁻¹.[8]- N=O Symmetric Stretch: Strong band around 1360-1375 cm⁻¹.[8]- C=N/C=C Stretch (Ring): Bands in the 1450-1560 cm⁻¹ region.[8]- C-H Stretch (Aliphatic): Bands around 2920-3100 cm⁻¹.[8] |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 173, corresponding to the molecular weight. |

Section 6: Chemical Reactivity and Potential Transformations

The reactivity of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is governed by its three key functional domains: the nitro group, the imidazole ring, and the methylthio substituent. Understanding these reactivities is crucial for predicting its stability, metabolic fate, and potential for further chemical modification.

Caption: Key reactivity pathways for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole.

-

Reduction of the Nitro Group: This is the most significant reaction from a pharmacological perspective. The electron-withdrawing nitro group can be readily reduced to form nitroso, hydroxylamino, and ultimately, amino derivatives. This reductive activation is the basis for the antimicrobial activity of most 5-nitroimidazole drugs.[2]

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger conditions can yield the sulfone. These transformations can significantly alter the molecule's polarity, solubility, and biological activity.

-

Imidazole Ring Stability: The imidazole ring is aromatic and generally stable. However, the strong electron-withdrawing effect of the 5-nitro group deactivates the ring towards electrophilic aromatic substitution. The ring is stable to most conditions that do not affect the other functional groups.

Section 7: Safety and Handling

Proper handling of any chemical is essential for laboratory safety. The available data indicates that 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole should be handled with care.

| Safety Aspect | Information | Source |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Section 8: Conclusion

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a multifaceted compound whose chemical properties are defined by the interplay of the bio-active 5-nitroimidazole core and the modulatory N-methyl and S-methyl substituents. Its synthesis is achievable through logical and established chemical transformations. The compound's reactivity is dominated by the potential for nitro-group reduction—a key feature for probing antimicrobial mechanisms—and sulfur oxidation, which offers a handle for analog synthesis. The predictive spectral and structural data provided in this guide serve as a robust baseline for its empirical characterization. For researchers in drug discovery, this molecule represents a valuable scaffold for developing novel therapeutic agents, particularly in the field of infectious diseases.

Section 9: References

-

Google Patents. (n.d.). Synthesis of 1-methyl-2-[(1-methyl-5-nitro-2-imidazolyl)mercapto]-imidazole. Retrieved from

-

CymitQuimica. (n.d.). CAS 696-23-1: 2-Methyl-5-nitroimidazole. Retrieved from

-

Guidechem. (n.d.). What is the synthesis method of 2-Methyl-5-nitroimidazole?. Retrieved from

-

SINTEX. (n.d.). 2-Methyl-5-Nitro-1-Nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from

-

ResearchGate. (n.d.). Synthesis of methyl.... Retrieved from

-

Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole. Retrieved from

-

ResearchGate. (n.d.). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). Retrieved from

-

Capot Chemical. (n.d.). Specifications of 1-Methyl-2-(methylthio)-5-nitro-1h-imidazole. Retrieved from

-

Smolecule. (n.d.). 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole. Retrieved from

-

ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from

-

International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. Retrieved from

-

National Institutes of Health. (2011). 1-Methyl-5-nitro-1H-imidazole. Retrieved from

-

National Institutes of Health. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from

-

Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from

-

Google Patents. (n.d.). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole Safety Information. Retrieved from

-

CDH Fine Chemical. (n.d.). Material Safety Data Sheet 2-Methyl-5-Nitro Imidazole. Retrieved from

-

BLDpharm. (n.d.). 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole. Retrieved from

-

PubChem. (n.d.). 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole. Retrieved from

-

Pharmaffiliates. (n.d.). CAS No : 696-23-1 | Product Name : 2-Methyl-5-nitroimidazole. Retrieved from

-

Lead Sciences. (n.d.). 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. Retrieved from

-

ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved from

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole - Lead Sciences [lead-sciences.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole (CAS 1615-41-4): Synthesis, Properties, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole (CAS No. 1615-41-4), a heterocyclic compound belonging to the therapeutically significant 5-nitroimidazole class. While specific research on this molecule is sparse, its structural features strongly suggest potential applications in drug development, particularly as an antimicrobial and antiprotozoal agent. This document synthesizes information from related, well-studied nitroimidazoles to build a foundational understanding of its synthesis, physicochemical properties, mechanism of action, and research applications. We present a proposed synthetic route, a detailed protocol for evaluating its antiparasitic activity, and a discussion of its potential within the broader landscape of infectious disease research. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic promise of novel nitroimidazole derivatives.

The 5-Nitroimidazole Scaffold: A Cornerstone of Anti-Infective Therapy

The nitroimidazole scaffold is a privileged structure in medicinal chemistry, having yielded numerous life-saving drugs since the discovery of azomycin in the 1950s.[1] The defining feature of this class is a nitro group at position 5 of the imidazole ring, which is essential for their biological activity.[2] Drugs like metronidazole and tinidazole are mainstays in the treatment of infections caused by anaerobic bacteria and protozoa.[2] The mechanism of action hinges on the reductive activation of the 5-nitro group within the low-oxygen environment of these pathogens, a process that generates cytotoxic radical species that damage DNA and other critical biomolecules.[1][2] The substitution at the N-1 and C-2 positions of the imidazole ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its potency, tissue penetration, and overall therapeutic index.[2] 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole fits this profile, presenting a unique combination of substituents that warrants investigation for novel anti-infective properties.

Physicochemical and Structural Characterization

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a small molecule whose structure is primed for biological activity. The N-1 methyl group is a common feature in many synthetic nitroimidazoles, contributing to metabolic stability. The critical 5-nitro group is the pharmacophoric element responsible for the anticipated antimicrobial effect. The 2-methylthio (-SCH3) group is of particular interest, as the introduction of sulfur can modulate the electronic properties of the imidazole ring and impact the compound's solubility, membrane permeability, and interaction with biological targets.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1615-41-4 | [3][4] |

| Molecular Formula | C5H7N3O2S | [3][4] |

| Molecular Weight | 173.193 g/mol | [3][4] |

| Appearance | Not available | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

| Solubility | Not thoroughly investigated | [5] |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole.

Detailed Experimental Protocol

Rationale: This protocol employs a standard nucleophilic substitution reaction. The choice of a non-protic polar solvent like DMF facilitates the dissolution of the reactants and stabilizes the intermediate thiolate anion. A mild base like potassium carbonate is sufficient to deprotonate the thiol without causing unwanted side reactions. Methyl iodide is a highly effective methylating agent. The reaction is conducted at room temperature to maintain selectivity and prevent degradation.

-

Preparation: To a solution of 1-methyl-5-nitro-1H-imidazole-2-thiol (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (K2CO3, 1.5 eq) in one portion.

-

Activation: Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. The formation of the potassium thiolate salt is typically observed.

-

Methylation: Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension via syringe.

-

Expert Note: This addition should be performed carefully as the reaction can be exothermic. Maintaining the temperature below 30°C is recommended.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[6]

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL). A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole.

Proposed Mechanism of Action: Reductive Bioactivation

The therapeutic effect of 5-nitroimidazoles is not exerted by the parent drug itself but by its reduced metabolites. This dependency on enzymatic reduction is the cornerstone of their selective toxicity towards anaerobic organisms, which possess the necessary low redox potential electron-transfer proteins (e.g., ferredoxin) that are absent in aerobic host cells.[1]

-

Entry and Reduction: The neutral, relatively lipophilic parent drug passively diffuses into the pathogen's cell. Inside, electron transfer from proteins like ferredoxin reduces the 5-nitro group (NO2).

-

Formation of Reactive Intermediates: This one-electron transfer results in a highly reactive nitro radical anion. Further reduction can lead to the formation of nitroso (NO) and hydroxylamine (NHOH) intermediates.[1][7]

-

Macromolecular Damage: These short-lived, highly electrophilic species are the ultimate cytotoxic agents. They covalently bind to and induce strand breaks in the pathogen's DNA, inhibiting nucleic acid synthesis and leading to rapid cell death.[2]

Caption: Reductive bioactivation pathway of 5-nitroimidazoles in anaerobic pathogens.

Applications in Drug Discovery and Research

The primary application for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is as a lead compound for the discovery of new anti-infective agents. Its structure suggests potential activity against a range of anaerobic protozoa, including those responsible for neglected tropical diseases.[8][9] For instance, related nitroimidazoles have shown promise against Leishmania, Trypanosoma, Giardia, and Entamoeba species.[8][10]

Experimental Protocol: In Vitro Anti-Leishmanial Activity Assay

Rationale: This protocol describes a standard method to determine the 50% inhibitory concentration (IC50) of a test compound against the promastigote (insect stage) of Leishmania major. This serves as a primary screen to identify compounds with potential antiprotozoal activity. Amphotericin B is used as a positive control due to its well-established anti-leishmanial effects.

-

Parasite Culture: Culture Leishmania major promastigotes at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of promastigote suspension (1 x 10^6 cells/mL) to each well.

-

Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a positive control (Amphotericin B), a negative control (medium with 0.5% DMSO), and a blank (medium only).

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue™) to each well and incubate for another 4-6 hours.

-

Self-Validation: The color change of the resazurin dye (blue to pink) is directly proportional to the number of metabolically active, viable parasites. The negative control wells should show a strong pink color, while the effective concentrations of the test compound and the positive control should remain blue.

-

-

Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Safety and Handling

While comprehensive toxicological data for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is not available, its classification as a nitro-heterocyclic compound warrants careful handling.[5]

-

General Precautions: Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Health Hazards: The material has not been thoroughly investigated. Based on its chemical class, it may cause respiratory irritation upon inhalation and potential sensitization upon skin contact.[5][11] Avoid creating dust and direct contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

Conclusion and Future Directions

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a promising, yet underexplored, member of the potent 5-nitroimidazole family. Based on the well-established principles of its chemical class, it holds significant potential as a lead structure for the development of novel agents against anaerobic bacterial and protozoal infections. The proposed synthetic route is robust and allows for facile access to the material for further study. Future research should focus on a comprehensive evaluation of its antimicrobial spectrum, in vivo efficacy in animal models of infection, and a full toxicological workup to establish a safety profile. Furthermore, structure-activity relationship (SAR) studies, involving modification of the 2-methylthio group, could lead to the discovery of second-generation analogs with enhanced potency and improved pharmacokinetic properties.

References

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. [Link]

- Google Patents. (2015). WO2015198107A1 - Synthesis of metronidazole.

- Google Patents. (2021). CN113372281A - Synthetic method of tinidazole.

-

S-Amine. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. [Link]

-

PubMed. (1985). Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product. [Link]

-

ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole. [Link]

-

MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

MDPI. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]

-

NISCAIR. (2003). Medicinal Significance of Nitroimidazoles. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. [Link]

-

National Center for Biotechnology Information. (2011). 1-Methyl-5-nitro-1H-imidazole. [Link]

-

National Center for Biotechnology Information. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. [Link]

-

Capot Chemical. (n.d.). 1615-41-4 | 1-Methyl-2-(methylthio)-5-nitro-1h-imidazole. [Link]

-

PubMed. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. [Link]

-

Saint Mary's University. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. [Link]

-

MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. [Link]

-

1PlusChem LLC. (n.d.). 1615-41-4 | 1H-Imidazole, 1-methyl-2-(methylthio)-5-nitro-. [Link]

-

PubMed. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 1615-41-4 | 1-Methyl-2-(methylthio)-5-nitro-1h-imidazole - Capot Chemical [capotchem.com]

- 4. 1pchem.com [1pchem.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic and Chromatographic Characterization of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. The inherent reactivity and specific functional groups of nitroimidazoles necessitate robust and validated analytical techniques to ensure structural integrity, purity, and stability.[1] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering researchers and drug development professionals a practical framework for their analytical workflows. While specific experimental data for this compound is not extensively published, this guide synthesizes available information and provides validated methodologies for closely related nitroimidazole analogues, establishing a solid foundation for experimental design and data interpretation.

Compound Profile: 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

A thorough understanding of the physicochemical properties of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is fundamental for the development of appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 1615-41-4 | [2] |

| Molecular Formula | C5H7N3O2S | [2] |

| Molecular Weight | 173.19 g/mol | |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥96% (by HPLC) | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the chemical environment of each atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for nitroimidazole derivatives due to its excellent solubilizing power for polar compounds. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Trustworthiness: Self-Validating System

The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence), can provide a self-validating dataset. The ¹H NMR spectrum will reveal the number of different types of protons and their splitting patterns, indicating neighboring protons. The ¹³C NMR spectrum will show the number of distinct carbon environments. An HSQC experiment directly correlates each proton to the carbon it is attached to, thus confirming the assignments made from the 1D spectra.

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small drop of TMS to the NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (Typical):

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0 ppm.

Expected ¹H NMR Data (Predicted based on analogous structures):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Imidazole-H | ~7.5-8.5 | Singlet | 1H | C4-H |

| N-CH₃ | ~3.5-4.0 | Singlet | 3H | N-CH₃ |

| S-CH₃ | ~2.5-3.0 | Singlet | 3H | S-CH₃ |

¹³C NMR Spectroscopy Protocol

Objective: To determine the number of unique carbon environments in the molecule.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters (Typical):

-

Experiment: Proton-decoupled ¹³C NMR

-

Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

-

Relaxation delay: 2-5 seconds

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Expected ¹³C NMR Data (Predicted based on analogous structures):

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=N | ~140-150 | C2 |

| C-NO₂ | ~135-145 | C5 |

| C-H | ~120-130 | C4 |

| N-CH₃ | ~30-35 | N-CH₃ |

| S-CH₃ | ~15-20 | S-CH₃ |

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and related substances. A well-developed HPLC method can separate the main compound from any potential impurities arising from synthesis or degradation.

Expertise & Experience: Causality Behind Experimental Choices

A reversed-phase HPLC method is generally the first choice for nitroimidazole derivatives due to their moderate polarity. A C18 column is a versatile and robust stationary phase for this purpose. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH and influences the retention of ionizable compounds, while the organic modifier adjusts the overall elution strength. Isocratic elution is often sufficient for purity analysis, providing a stable baseline and reproducible retention times. UV detection is suitable as the nitroimidazole chromophore absorbs strongly in the UV region (around 310-320 nm).

Trustworthiness: Self-Validating System

Method validation according to ICH guidelines (Q2(R1)) ensures the trustworthiness of the HPLC method. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Peak purity analysis using a photodiode array (PDA) detector can further validate the method by confirming that the main peak is spectrally homogeneous and not co-eluting with impurities.

HPLC Purity Determination Protocol

Objective: To determine the purity of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole and quantify any related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

-

Chromatographic Conditions (based on methods for related nitroimidazoles): [3][4][5]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 318 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Detection and Identification

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying trace-level impurities, characterizing metabolites, and confirming the molecular weight of the target compound.

Expertise & Experience: Causality Behind Experimental Choices

For LC-MS analysis of nitroimidazoles, electrospray ionization (ESI) in positive ion mode is typically employed, as the imidazole nitrogen atoms are readily protonated.[6] The mobile phase composition is crucial and often includes volatile buffers like formic acid or ammonium formate to ensure compatibility with the MS interface. A gradient elution is commonly used to effectively separate compounds with a wider range of polarities. Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation, where the protonated molecule ([M+H]⁺) is fragmented to produce a characteristic pattern of daughter ions.

Trustworthiness: Self-Validating System

The accuracy of the mass measurement provides a high degree of confidence in the elemental composition of the detected ions. High-resolution mass spectrometry (HRMS), for example, using a time-of-flight (TOF) or Orbitrap analyzer, can determine the mass-to-charge ratio with very high precision, allowing for the calculation of the molecular formula. The fragmentation pattern in MS/MS serves as a structural fingerprint, providing further validation of the compound's identity.

LC-MS/MS Analysis Protocol

Objective: To confirm the molecular weight of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole and identify potential impurities.

Methodology:

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

LC Conditions (based on methods for related nitroimidazoles): [7][8][9]

-

Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute more hydrophobic compounds.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

MS Scan Mode: Full scan to detect all ions.

-

MS/MS Mode: Product ion scan of the precursor ion [M+H]⁺ (m/z 174.03) to obtain a fragmentation pattern.

-

-

Sample Preparation: Dilute the sample solution prepared for HPLC analysis with the initial mobile phase.

Expected LC-MS Data:

| Parameter | Expected Value |

| Protonated Molecule [M+H]⁺ | m/z 174.03 (Calculated for C₅H₈N₃O₂S⁺) |

| Major MS/MS Fragments | Dependent on collision energy, but could include loss of the nitro group, methylthio group, or fragmentation of the imidazole ring. |

Conclusion

The analytical methodologies presented in this guide provide a robust framework for the comprehensive characterization of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. The combination of NMR for structural elucidation, HPLC for purity assessment, and LC-MS for sensitive detection and molecular weight confirmation constitutes a powerful analytical toolkit. While the specific protocols for HPLC and LC-MS are based on established methods for analogous nitroimidazole compounds, they represent a scientifically sound starting point for method development and validation. Adherence to these principles and protocols will enable researchers and drug development professionals to ensure the quality, consistency, and integrity of their work with this important chemical entity.

References

- Duan, J.-X., Jiao, H., Kaizerman, J., Stanton, T., Evans, J. W., Lan, L., Loren, S., Tsuruda, T., Wang, Q., Vivona, J., et al. (2008). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of Medicinal Chemistry, 51(8), 2412–2420.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved from [Link].

- Diao, Y., Wang, W.-Y., Wei, Z.-H., & Wang, J.-L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3072.

- AGES. (2011). TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS.

- Li, W., et al. (2019). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Molecules, 24(23), 4339.

- Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.

- Wang, J., et al. (2024). Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 238, 115764.

- Pfaller, T., et al. (2014). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry.

- Chen, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical Analysis.

-

ResearchGate. (n.d.). (PDF) Synthesis of (S,R) 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propan-2-ol (4) and 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol (5). Retrieved from [Link].

-

ResearchGate. (n.d.). (PDF) 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link].

- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

- Patil, S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega.

- Supporting Information - Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.

- MDPI. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Molecules, 26(5), 1435.

- ResearchGate. (2025).

- MDPI. (2022). Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper.

- ResearchGate. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole.

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole | 1615-41-4 [sigmaaldrich.com]

- 3. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the therapeutic potential of the novel compound 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. While direct research on this specific molecule is emerging, its structural foundation within the well-established 5-nitroimidazole class of compounds provides a robust framework for predicting its biological activities and guiding future drug development efforts. This document synthesizes the known attributes of 5-nitroimidazoles, offering a scientifically-grounded perspective on the potential applications of this promising derivative for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The 5-Nitroimidazole Scaffold and the Promise of a Novel Derivative

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa.[1][2][3] The biological activity of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[4] This functional group acts as a prodrug element, which, under the hypoxic conditions characteristic of anaerobic organisms or solid tumors, is reduced to generate cytotoxic nitroso and hydroxylamine radicals.[2] These reactive species are responsible for the therapeutic effect by inducing damage to microbial DNA and other critical cellular components.[2]

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole introduces a unique substitution pattern to this established pharmacophore. The presence of a methyl group at the 1-position and a methylthio group at the 2-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to an enhanced therapeutic window and a broader spectrum of activity.

Synthetic Pathways: A Roadmap to Novel 5-Nitroimidazoles

While a specific, published synthesis for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is not yet widely available, its synthesis can be logically deduced from established methodologies for related 5-nitroimidazole derivatives. The general approach involves the construction of the substituted imidazole ring followed by nitration.

A plausible synthetic route would likely begin with a substituted imidazole precursor. The introduction of the methylthio group at the 2-position can be achieved through various thioetherification reactions. The subsequent N-methylation at the 1-position and nitration at the 5-position would complete the synthesis. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual synthetic workflow for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole.

Experimental Protocol: General N-Alkylation of Imidazoles

The following is a generalized protocol for the N-alkylation of an imidazole derivative, a key step in the proposed synthesis. This protocol is based on established procedures for similar compounds.

Materials:

-

2-(Methylthio)-1H-imidazole (or other imidazole precursor)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))

-

Methylating agent (e.g., Methyl iodide (CH3I) or Dimethyl sulfate (DMS))

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium sulfate)

Procedure:

-

Dissolve the imidazole precursor in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base portion-wise at 0 °C and stir the mixture for 30 minutes.

-

Slowly add the methylating agent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Carefully quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mechanism of Action: The Power of Reductive Activation

The therapeutic efficacy of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group.[2] This process is particularly efficient in the low-oxygen environments characteristic of anaerobic bacteria, certain protozoa, and the hypoxic cores of solid tumors.

Caption: General mechanism of action of 5-nitroimidazole compounds in hypoxic cells.

The introduction of the 2-methylthio group in 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole may influence this process in several ways:

-

Electron-donating Properties: The methylthio group is electron-donating, which could potentially modulate the reduction potential of the nitro group. This could fine-tune the compound's activation profile, possibly enhancing its selectivity for specific nitroreductase enzymes.

-

Lipophilicity: The methylthio group increases the lipophilicity of the molecule compared to its non-thioether analogue. This could enhance its ability to penetrate cell membranes, leading to higher intracellular concentrations in target organisms or tumor cells.

Potential Therapeutic Applications

Based on the extensive body of research on 5-nitroimidazole derivatives, 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole holds promise in several therapeutic areas.

Antimicrobial and Antiparasitic Activity

The primary and most established application of 5-nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[3][4] Well-known drugs like metronidazole and tinidazole are staples in treating infections such as those caused by Clostridium difficile, Bacteroides fragilis, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[2] It is highly probable that 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole will exhibit a similar spectrum of activity. The increased lipophilicity conferred by the methylthio group could potentially lead to improved efficacy or altered pharmacokinetic properties.

Anticancer Therapy and Radiosensitization

The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies, including radiotherapy and chemotherapy. The reductive activation of 5-nitroimidazoles in these hypoxic regions makes them attractive candidates as hypoxia-activated prodrugs and radiosensitizers.

As a hypoxia-activated prodrug , 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole could be selectively activated in tumor cells, leading to localized cytotoxicity while sparing well-oxygenated normal tissues.

As a radiosensitizer , the compound, upon reduction, can form adducts with DNA, rendering it more susceptible to damage from ionizing radiation. This synergistic effect could enhance the efficacy of radiotherapy, particularly in radioresistant hypoxic tumors.

Data Presentation: Comparative Analysis of Related Compounds

While specific quantitative data for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is not yet available in the public domain, the following table summarizes the activity of related 5-nitroimidazole compounds against various pathogens, providing a benchmark for future studies.

| Compound | Organism/Cell Line | Activity (MIC/IC50) | Reference |

| Metronidazole | Trichomonas vaginalis | 0.25-1 µg/mL | [2] |

| Tinidazole | Giardia lamblia | 0.1-1 µg/mL | [2] |

| Secnidazole | Anaerobic Bacteria | 1-8 µg/mL | [4] |

| Novel 5-nitroimidazoles | Entamoeba histolytica | 1.47-4.43 µM | [5][6] |

Future Directions and Conclusion

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole represents a promising lead compound for the development of new therapeutics. Its unique substitution pattern on the proven 5-nitroimidazole scaffold warrants a thorough investigation of its biological properties.

Key future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound's physicochemical properties.

-

In Vitro Efficacy Studies: Evaluating its antimicrobial, antiparasitic, and anticancer activity against a broad panel of relevant organisms and cell lines.

-

Mechanism of Action Studies: Investigating its interaction with nitroreductase enzymes and its DNA-damaging potential.

-

In Vivo Preclinical Studies: Assessing its efficacy, pharmacokinetics, and safety profile in relevant animal models.

References

-

Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate (6), 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetic acid (7) and (S) methyl 2-{2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetamido}-4-methyl-pentanoate (8). ResearchGate. Available from: [Link]

-

Synthesis of 1-methyl-2-nitro-5-hydroxymethylimidazole. PrepChem.com. Available from: [Link]

- Manisha N. Trivedi et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. 2011, 3(1):313-319.

-

Process for producing 2-methyl-5-nitroimidazole. Eureka | Patsnap. Available from: [Link]

-

Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. Available from: [Link]

-

Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. ResearchGate. Available from: [Link]

- 1-methyl-2-(phenyl-oxymethyl)-5-nitroimidazoles and process for their manufacture. Google Patents.

- Crozet, M. D., et al. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. 2000, 5(12), 1235-1243.

- Verma, R., et al. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. 2021, 26(23), 7246.

- D'Amato, E., et al. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules. 2020, 25(19), 4449.

- Chadha, R., et al. Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research. 2003, 62, 663-670.

-

1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available from: [Link]

- Al-Masoudi, N. A., et al. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. 2015, 7(1), 12-17.

- Jamieson, S. M. F., et al. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Cancers. 2023, 15(11), 3001.

- Jones, A. D., et al. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry. 2018, 157, 1039-1050.

-

Nitroimidazoles as Anti-Tumor Agents. ResearchGate. Available from: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available from: [Link]

- Vichi-Ramírez, M. M., et al. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules. 2024, 29(3), 643.

-

Processes for nitration of N-substituted imidazoles. Eureka | Patsnap. Available from: [Link]

- Cavalleri, B., et al. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry. 1977, 20(11), 1522-1525.

- Mosleh, I. M., et al. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. 2009, 14(8), 2758-2767.

-

Mosleh, I. M., et al. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Center for Biotechnology Information. Available from: [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open. Available from: [Link]

- 1-METHYL-2- (FENYL-OXYMETHYL) -5-NITRO IMIDAZOLI AND PROCESS FOR THEIR PREPARATION. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Protocol for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: A Guide for Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. The protocols outlined herein are designed to facilitate the investigation of its potential as a hypoxic cell radiosensitizer and an antimicrobial agent. This guide emphasizes the scientific rationale behind the experimental designs, ensuring methodological robustness and data integrity.

Introduction: The Therapeutic Potential of Nitroimidazoles

Nitroimidazole derivatives are a significant class of compounds in medicinal chemistry, renowned for their efficacy against anaerobic bacteria and protozoa.[1] A key feature of their biological activity is the nitro group, which can be bioreductively activated under hypoxic conditions, a state of low oxygen tension characteristic of solid tumors and anaerobic infections. This selective activation makes them prime candidates for development as hypoxic cell radiosensitizers in oncology and as targeted antimicrobial agents.[2]

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole belongs to this promising class of compounds. Its structural features suggest a dual-action potential, leveraging the hypoxic environment for therapeutic gain. As a radiosensitizer, it is hypothesized to mimic oxygen in "fixing" radiation-induced DNA damage in hypoxic tumor cells, thereby enhancing the efficacy of radiotherapy.[3] As an antimicrobial, its reduced metabolites are expected to be cytotoxic to anaerobic microorganisms.

This guide will provide detailed protocols for the in vitro and in vivo evaluation of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole, focusing on its applications in cancer radiotherapy and infectious disease.

Compound Profile: 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe experimental use.

| Property | Value | Source |

| CAS Number | 1615-41-4 | [4] |

| Molecular Formula | C₅H₇N₃O₂S | [4] |

| Molecular Weight | 173.19 g/mol | [4] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | Not available. Related nitroimidazoles melt in the range of 160-255 °C.[5] | N/A |

| Solubility | Not explicitly stated for this compound. Related compounds are soluble in DMSO, Chloroform, and Methanol.[5] Slightly soluble in water. | N/A |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. | [4] |

Safety and Handling:

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole should be handled with care in a laboratory setting.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4] Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4] Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.[4]

Mechanism of Action as a Hypoxic Cell Radiosensitizer

The radiosensitizing effect of nitroimidazoles is intrinsically linked to the hypoxic microenvironment of solid tumors. The proposed mechanism involves the following key steps:

-

Diffusion and Reduction: The relatively lipophilic nitroimidazole compound diffuses into the poorly oxygenated regions of the tumor.

-

Electron Adduct Formation: Under hypoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to form a nitro radical anion.

-

"Fixation" of DNA Damage: This radical anion is a potent oxidizing agent that can react with and "fix" the transient, radiation-induced free radical damage on DNA. In the absence of oxygen or a sensitizer, this damage can be chemically repaired by endogenous sulfhydryl compounds.

-

Oxygen Mimicry: By "fixing" the DNA damage, the nitroimidazole mimics the action of molecular oxygen, leading to permanent, lethal DNA lesions and subsequent cell death.

This mechanism is critically dependent on the low oxygen tension, as in well-oxygenated tissues, the electron adduct is rapidly re-oxidized back to the parent compound, rendering it inactive and thus providing a therapeutic window.

The activation of the Hypoxia-Inducible Factor (HIF) pathway is a hallmark of the cellular response to hypoxia.[6] HIF-1 is a transcription factor that orchestrates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor progression and resistance to therapy.[7] Investigating the interplay between 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole and the HIF-1 pathway can provide valuable insights into its mechanism of action.

Caption: Workflow for the in vivo tumor growth delay assay.

In Vivo Antimicrobial Efficacy Study

Rationale: To evaluate the therapeutic potential of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole in treating anaerobic infections, an in vivo infection model is essential.

[8]Protocol:

-

Animal Model: Use a suitable mouse model of anaerobic infection (e.g., a thigh infection model or an intra-abdominal abscess model).

-

Infection Induction: Inoculate the mice with a clinically relevant anaerobic bacterial strain.

-

Treatment Groups:

-

Randomize the infected mice into treatment groups:

-

Vehicle control

-

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

-

Standard-of-care antibiotic (e.g., metronidazole)

-

-

-

Drug Administration: Administer the compounds at specified doses and schedules.

-

Efficacy Assessment:

-

At predetermined time points, euthanize the mice and collect the infected tissue (e.g., thigh muscle or abscess).

-

Homogenize the tissue and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

-

-

Data Analysis: Compare the bacterial load in the tissues of the treated groups to the control group to determine the antimicrobial efficacy.

Mechanistic Studies: Western Blot for HIF-1α

Rationale: To investigate the molecular mechanism of action, assessing the effect of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole on the HIF-1 pathway is crucial. Western blotting is a standard technique to detect and quantify the expression of specific proteins like HIF-1α.

[9]Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells and treat them with the compound under both normoxic and hypoxic conditions as described in the clonogenic assay protocol.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

To stabilize HIF-1α, which is rapidly degraded in the presence of oxygen, consider using a lysis buffer containing cobalt chloride or work quickly on ice. 3[10]. Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole. By systematically investigating its radiosensitizing and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing this promising compound through the drug development pipeline.

References

-

CAT 244 - 2-Methyl-5-nitroimidazole - SAFETY DATA SHEET. (2023). Retrieved from [Link]

- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.

-

MSDS of 1-Methyl-2-(methylthio)-5-nitro-1h-imidazole. (2021). Capot Chemical Co., Ltd. Retrieved from [Link]

- Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1082), 20170915.

- Diao, Y., Wang, W. Y., Wei, Z. H., & Wang, J. L. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3072.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- Li, M., Li, J., Zhang, Y., Wang, Y., & Wang, R. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Frontiers in Microbiology, 12, 789317.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Chao, K. S., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 931–941.

- Demidenko, E. (2007). Three endpoints of in vivo tumour radiobiology and their statistical estimation.

- Kavela, S., Kakkerla, S., & Thupurani, M. K. (2025).

- Munshi, A., & Ramesh, R. (2013). Clonogenic Cell Survival Assay. Methods in Molecular Biology, 986, 21-28.

- Hall, E. J., & Giaccia, A. J. (2012). Radiobiology for the Radiologist. Lippincott Williams & Wilkins.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Synthesis of EXAMPLE 57: 1-Methyl-2-nitro-5-hydroxymethylimidazole. (n.d.). PrepChem.com. Retrieved from [Link]

- Orlowski, R. Z., et al. (2013). RRx-001, A novel dinitroazetidine radiosensitizer. Journal of Clinical Oncology, 31(15_suppl), e22005-e22005.

-

Moreno, R. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. Retrieved from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

-

Clonogenic Cell Survival Assay. (n.d.). McGill Radiobiology. Retrieved from [Link]

- Wilson, W. R., & Hay, M. P. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4485.

- Takahashi, A., et al. (2017). One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy. Journal of Visualized Experiments, (128), 56282.

- Hoffman, R. M. (2015). Orthotopic xenografts as preclinical models for cancer drug discovery. Cancer and Metastasis Reviews, 34(4), 719–731.

- In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022). MDPI.

- Denekamp, J., & Joiner, M. C. (1982). An experimental study of tumour size and radiosensitivity: analysis by regrowth delay. British Journal of Radiology, 55(656), 585–590.

- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).

-

Clonogenic assay. (n.d.). In Wikipedia. Retrieved from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]

-

Solution and Buffer Recipes. (n.d.). Retrieved from [Link]

- Does anyone perform HIF1 alpha Western blot? (2013, October 28).

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved from [Link]

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.

- Disease model generation: 5 steps to a 3D cancer spheroid model. (n.d.). Thermo Fisher Scientific.

- CAS 696-23-1: 2-Methyl-5-nitroimidazole. (n.d.). CymitQuimica.

- The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. (n.d.).

Sources

- 1. docs.abcam.com [docs.abcam.com]

- 2. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 3. emerypharma.com [emerypharma.com]

- 4. capotchem.cn [capotchem.cn]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole in Antimicrobial Susceptibility Testing

Foreword: Navigating the Frontier of Nitroimidazole Research

The exploration of novel antimicrobial agents is a cornerstone of modern drug development, driven by the escalating threat of multidrug-resistant pathogens. Within this landscape, the nitroimidazole class of compounds has long been recognized for its efficacy, particularly against anaerobic bacteria and certain protozoa.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific, lesser-studied derivative: 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole .

It is critical to establish at the outset that, unlike its well-documented cousins such as metronidazole and tinidazole, 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole does not yet have a wealth of published data specifically detailing its antimicrobial spectrum or clinical breakpoints. Therefore, this guide is constructed upon a foundation of established principles for the broader 5-nitroimidazole class and authoritative antimicrobial susceptibility testing (AST) standards. The protocols herein are presented as a robust starting point for the systematic investigation of this compound, emphasizing the "why" behind the "how" to empower researchers to generate high-quality, reproducible data. Our approach is one of predictive application, grounded in decades of antimicrobial research, to illuminate the path for evaluating this novel molecule.

Section 1: Scientific Background and Rationale

The Nitroimidazole Scaffold: A Legacy of Antimicrobial Efficacy

The 5-nitroimidazole core is the defining feature of a class of antimicrobials with a unique mechanism of action.[1][3] Their activity is intrinsically linked to the anaerobic or microaerophilic environments of susceptible organisms.[4]

Postulated Mechanism of Action for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Based on the conserved 5-nitroimidazole structure, the antimicrobial activity of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is predicated on a reductive activation process. The nitro group is essential for its biological activity.[3] It is hypothesized that a reactive intermediate, formed upon the microbial reduction of the 5-nitro group, covalently binds to the DNA of the microorganism, leading to cell death.[3]

The workflow for this activation is a multi-step intracellular cascade:

-

Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the microbial cell membrane.

-